dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3779107
CAS Number:
Molecular Formula: C25H25NO6
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

DHPs are commonly synthesized using the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and ammonia or an amine [, , ]. Variations and modifications of this reaction are often employed to introduce specific substituents and achieve desired pharmacological properties [, , ].

DHPs primarily exert their calcium channel blocking effects by binding to L-type voltage-gated calcium channels on the cell membrane [, ]. This binding inhibits calcium influx into cells, leading to vasodilation and other physiological effects [].

Applications
  • Antihypertensive agents: DHPs effectively lower blood pressure by relaxing blood vessels [, , ].
  • Antianginal agents: By dilating coronary arteries, DHPs improve blood flow to the heart muscle, relieving angina symptoms [].
Future Directions
  • Development of DHPs with improved pharmacological profiles: Research continues to explore new DHP derivatives with enhanced potency, selectivity, and pharmacokinetic properties [, ].
  • Exploration of novel therapeutic applications: Scientists are investigating the potential of DHPs for treating conditions beyond hypertension and angina, such as Alzheimer's disease and cancer [].

Nifedipine

Compound Description: Nifedipine is a well-known dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [, ] It exhibits potent vasodilating properties by inhibiting calcium influx through L-type calcium channels.

Relevance: Nifedipine serves as a crucial structural reference point for numerous 1,4-dihydropyridine derivatives discussed in the papers. Many studies investigate the structure-activity relationship of these derivatives, often comparing their calcium channel antagonist activity and antihypertensive effects to nifedipine. Both nifedipine and dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core 1,4-dihydropyridine ring system, with variations observed in the substituents at positions 2, 3, 4, and 5. [, ]

Nicardipine

Compound Description: Nicardipine is another prominent dihydropyridine calcium channel blocker recognized for its vasodilating and antihypertensive properties. [, , ] It acts similarly to nifedipine, primarily targeting L-type calcium channels.

Relevance: Nicardipine, like nifedipine, frequently serves as a reference compound when evaluating the pharmacological profiles of novel 1,4-dihydropyridine derivatives. Studies often compare the potency and duration of action of these derivatives to nicardipine, particularly in the context of their antihypertensive and vasodilatory effects. Similar to nifedipine, nicardipine's core structure is closely related to dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the significance of the 1,4-dihydropyridine scaffold in mediating calcium channel blockade. [, , ]

Nimodipine

Compound Description: Nimodipine belongs to the dihydropyridine class of calcium channel blockers and is primarily known for its use in preventing cerebral vasospasm following subarachnoid hemorrhage. [, ]

Relevance: Nimodipine plays a role in understanding the structure-activity relationship of 1,4-dihydropyridine derivatives, particularly regarding their calcium channel blocking activity. The binding affinity of these derivatives for L-type calcium channels is often assessed using [3H]nimodipine as a radioligand, highlighting its importance in pharmacological studies. The structural similarity between nimodipine and dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate reinforces the notion that modifications to the core 1,4-dihydropyridine structure can lead to diverse pharmacological profiles. [, ]

Diltiazem

Compound Description: Diltiazem, while not a dihydropyridine, is a calcium channel blocker with distinct structural features. [] Despite these differences, it shares a similar mechanism of action with dihydropyridines, inhibiting calcium influx through L-type calcium channels.

Relevance: Diltiazem is often included in comparative studies involving 1,4-dihydropyridine derivatives, highlighting the broader context of calcium channel blockers in cardiovascular research. Although structurally distinct from dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, diltiazem's inclusion in these studies emphasizes the importance of exploring diverse chemical scaffolds for modulating calcium channel activity. []

Manidipine

Compound Description: Manidipine, a dihydropyridine calcium channel blocker, exhibits potent and long-lasting antihypertensive effects. [] Its pharmacological profile is characterized by high selectivity for vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Relevance: Manidipine, similar to other dihydropyridines, demonstrates the structural diversity possible within this class of calcium channel blockers. Studies often investigate the stereoselectivity of its enantiomers, highlighting the significance of chirality in influencing pharmacological activity. Both manidipine and dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine family, emphasizing the versatility of this scaffold in developing antihypertensive agents. []

(RS)-1-Phenyl-2-piperidinoethyl (RS)-1,4-Dihydro-2,6-dimethyl-4-(2-thiazolyl)pyridine-3,5-dicarboxylate Hydrochloride

Compound Description: This compound is a bulky olefin investigated for its solid-state photodimerization properties. [] Research on this compound focuses on the influence of crystal packing and steric hindrance on its ability to undergo photochemical reactions in the solid state.

Relevance: While not a direct pharmacological analogue, this compound highlights the importance of considering the three-dimensional structure and crystal packing of 1,4-dihydropyridine derivatives. The study underscores that even subtle structural variations can significantly impact the chemical reactivity and potentially the pharmacological behavior of these compounds. While dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may not be directly comparable in terms of photoreactivity, the study provides valuable insights into the factors governing the solid-state behavior of related 1,4-dihydropyridine derivatives. []

Dimethyl 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its potential in treating chronic pulmonary hypertension. [] Studies explore its effects on pulmonary hemodynamics, endothelin levels, and nitric oxide production in animal models.

Relevance: DCDDP exemplifies how modifications to the 4-aryl substituent in 1,4-dihydropyridines can lead to distinct pharmacological profiles. Unlike the traditional cardiovascular applications of many dihydropyridines, DCDDP's focus on pulmonary hypertension highlights the potential of this class of compounds in treating other conditions influenced by calcium signaling. Although the 4-aryl substituent in DCDDP differs from dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the study underscores the importance of exploring diverse substituents to fine-tune the pharmacological activity of 1,4-dihydropyridines. []

(+/-)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel water-soluble calcium antagonist designed to overcome the limitations of poorly soluble dihydropyridines. [, ] Research on this compound focuses on its vasorelaxant effects, calcium channel blocking activity, and potential for improved bioavailability.

Relevance: NKY-722 demonstrates the ongoing efforts to optimize the pharmacokinetic properties of 1,4-dihydropyridines while maintaining their desirable pharmacological effects. Its water solubility, achieved through structural modifications, addresses a key limitation of many dihydropyridines. While the side chain in NKY-722 differs from dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the study highlights the importance of considering solubility and other pharmacokinetic factors when designing novel 1,4-dihydropyridine derivatives. [, ]

Properties

Product Name

dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-ethoxycarbonylphenyl)-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C25H25NO6/c1-5-32-23(27)17-10-12-18(13-11-17)26-14-20(24(28)30-3)22(21(15-26)25(29)31-4)19-9-7-6-8-16(19)2/h6-15,22H,5H2,1-4H3

InChI Key

RWGRGWXDKCVAOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.